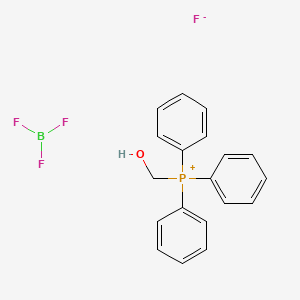
(Hydroxymethyl)triphenylphosphonium fluoride trifluoroborane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
(Hydroxymethyl)triphenylphosphonium fluoride trifluoroborane can be synthesized by the reaction of triphenylphosphine with paraformaldehyde and hydrofluoric acid, followed by the addition of trifluoroboric acid. This reaction results in the formation of a white crystalline solid that is highly soluble in polar solvents.Molecular Structure Analysis
The molecular formula of this compound is C19H18BF4OP . The average mass is 380.124 Da and the monoisotopic mass is 380.112457 Da .Chemical Reactions Analysis
This compound has been widely used in organic synthesis due to its ability to act as a strong nucleophile and base. It has been utilized in various chemical reactions, including the synthesis of heterocyclic compounds, the deprotection of silyl ethers, and the reduction of carbonyl compounds. Additionally, it has been used in the synthesis of natural products, pharmaceuticals, and agrochemicals.Physical And Chemical Properties Analysis
The melting point of this compound is 128-130 °C . It is highly soluble in polar solvents.Mecanismo De Acción
The mechanism of action of (Hydroxymethyl)triphenylphosphonium fluoride trifluoroborane involves the formation of a phosphonium ylide intermediate, which acts as a strong nucleophile and base. This intermediate can undergo various reactions, including nucleophilic substitutions, reductions, and deprotonations. The trifluoroborate counterion of this compound stabilizes the ylide intermediate and enhances its reactivity.
Propiedades
IUPAC Name |
hydroxymethyl(triphenyl)phosphanium;trifluoroborane;fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18OP.BF3.FH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;2-1(3)4;/h1-15,20H,16H2;;1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPSADDUNPEGFB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.C1=CC=C(C=C1)[P+](CO)(C2=CC=CC=C2)C3=CC=CC=C3.[F-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BF4OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

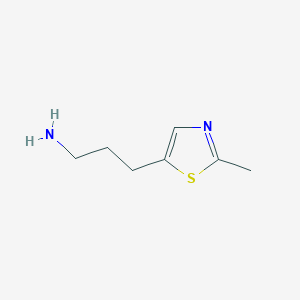
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2830150.png)
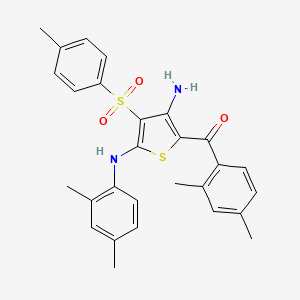
![2-{[2-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-3-pyridinyl}amino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2830154.png)

![2-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2830157.png)

![4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2830161.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2830162.png)
![N-(2-chlorophenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2830165.png)
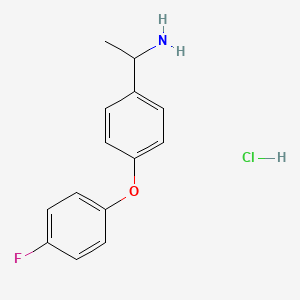
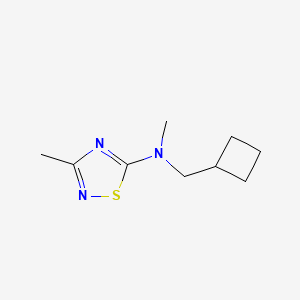
![N-Methylbicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2830170.png)
![2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2830172.png)